N-(3-amino-2,2-dimethylcyclobutyl)-2-(2-amino-2-oxoethoxy)benzamide
Description
N-(3-amino-2,2-dimethylcyclobutyl)-2-(2-amino-2-oxoethoxy)benzamide is a synthetic organic compound that features a cyclobutyl ring substituted with amino groups and a benzamide moiety
Properties
IUPAC Name |
N-(3-amino-2,2-dimethylcyclobutyl)-2-(2-amino-2-oxoethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-15(2)11(16)7-12(15)18-14(20)9-5-3-4-6-10(9)21-8-13(17)19/h3-6,11-12H,7-8,16H2,1-2H3,(H2,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNFNDCUCTWMPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1NC(=O)C2=CC=CC=C2OCC(=O)N)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-2,2-dimethylcyclobutyl)-2-(2-amino-2-oxoethoxy)benzamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Cyclobutyl Ring:
Attachment of the Benzamide Moiety: The benzamide group can be introduced via an amide coupling reaction, using reagents such as carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).
Final Assembly: The final compound is obtained by linking the cyclobutyl and benzamide intermediates through an appropriate linker, such as an ethoxy group, under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-amino-2,2-dimethylcyclobutyl)-2-(2-amino-2-oxoethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the amino groups could yield nitro derivatives, while reduction of the benzamide moiety could produce primary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the development of bioactive compounds.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilization in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-amino-2,2-dimethylcyclobutyl)-2-(2-amino-2-oxoethoxy)benzamide would depend on its specific application. In a medicinal context, it could interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- N-(3-amino-2,2-dimethylcyclobutyl)-2-(2-hydroxyethoxy)benzamide
- N-(3-amino-2,2-dimethylcyclobutyl)-2-(2-methoxyethoxy)benzamide
- N-(3-amino-2,2-dimethylcyclobutyl)-2-(2-ethoxyethoxy)benzamide
Uniqueness
N-(3-amino-2,2-dimethylcyclobutyl)-2-(2-amino-2-oxoethoxy)benzamide is unique due to the presence of both amino and benzamide functional groups, which can confer distinct chemical reactivity and biological activity. Its cyclobutyl ring structure also adds to its uniqueness, potentially influencing its conformational properties and interactions with other molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
